5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-10-13-8-11(19)4-7-15(13)24-17(10)18(21)20-14-6-5-12(22-2)9-16(14)23-3/h4-9H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJDJRAXZQNVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group is introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethoxyphenyl Group: This step involves a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, showing promise as an anticancer agent. Its mechanism likely involves interaction with molecular targets that regulate cell growth and apoptosis.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Biological Research
The compound has been utilized in biological studies to understand its effects on cellular mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to new insights into metabolic disorders.
- Receptor Interaction : The compound may interact with sigma receptors, which are implicated in various neurological processes, suggesting its potential role in neuropharmacology .
Chemical Synthesis
In the field of organic chemistry, 5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide serves as a versatile building block for synthesizing more complex molecules:
- Synthesis of Derivatives : It can be used as a precursor for synthesizing various derivatives with modified biological activities, allowing researchers to explore structure-activity relationships (SAR) extensively .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of benzofuran derivatives, including 5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide. The results indicated significant cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound for drug development .
- Antimicrobial Evaluation : Research conducted on various benzofuran derivatives demonstrated that compounds similar to 5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide exhibit broad-spectrum antimicrobial activity. This study emphasizes its potential use in treating infections caused by resistant strains of bacteria .
- Chemical Synthesis Innovations : A synthetic route involving palladium-catalyzed reactions was developed to create new derivatives of this compound. This method highlights the compound's utility as a starting material in complex organic syntheses and its adaptability in chemical research.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between the target compound and its analogs:
Critical Analysis
- HDAC Inhibition Potential: The target compound shares the 2,4-dimethoxyphenyl group with YF479, a validated HDAC inhibitor . However, YF479 incorporates a hydroxamic acid moiety critical for zinc chelation in HDAC active sites, which the target compound lacks. This suggests the target may require structural optimization for comparable efficacy.
- Solubility and Bioavailability: The sulfone-containing analog (C₂₁H₁₈ClFNO₄S) exhibits improved solubility over the target compound due to its polar sulfone group, a feature absent in the methoxy-dominated target .
- Toxicity Trends : Triazole-thioacetic acid derivatives (C₁₂H₁₂N₃O₃S) demonstrated low predicted acute toxicity via computational models, suggesting that sulfur-containing substituents may enhance safety profiles .
- Metabolic Stability: The 3,6-dimethyl and 5-methylfuran substituents in C₂₁H₂₂ClNO₅S likely enhance metabolic stability through steric hindrance, a strategy applicable to the target compound for future derivatization .
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., triazole derivatives) were synthesized via amidation and esterification, suggesting feasible routes for the target compound’s large-scale production .
- Toxicity Prediction : Computational models (e.g., GUSAR-online) applied to triazole derivatives could be extended to the target compound to prioritize safe candidates for in vitro testing .
Biological Activity
5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. Its structure includes a benzofuran ring system with various substituents that are believed to influence its biological activity. This article reviews the compound's biological activities, focusing on its potential therapeutic applications, particularly in anticancer and antimicrobial domains.
Compound Characteristics
The compound's molecular characteristics are crucial for understanding its biological interactions. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 345.78 g/mol |
| Molecular Formula | C18H16ClNO4 |
| LogP | 4.7198 |
| LogD | 4.3532 |
| Polar Surface Area | 46.418 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of 5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and potentially inhibiting certain cellular processes involved in proliferation and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including our compound of interest. For instance, research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: In Vitro Studies
A study conducted on several benzofuran derivatives demonstrated that modifications at specific positions significantly enhance their anticancer activity. For example, compounds with a methoxy group at the C-6 position showed increased potency compared to those with substitutions at other positions .
In a comparative analysis, the compound exhibited:
- Higher selectivity against cancer cells compared to normal cells.
- Dose-dependent inhibition of cell proliferation across multiple human cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of 5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide have also been investigated. Similar benzofuran derivatives have shown promising results against bacterial strains and fungi.
Research Findings
- Bacterial Inhibition : The compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.
- Fungal Activity : Preliminary studies indicate that it may also possess antifungal properties, although further research is needed to quantify this activity.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of benzofuran derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with a substituted aniline. For example, a two-step protocol may include:
Benzofuran core synthesis : Cyclization of a substituted phenol with a methyl group at position 3 and chlorine at position 5, using acetic anhydride or H₂SO₄ as a catalyst .
Amide bond formation : Reaction of the benzofuran-2-carboxylic acid chloride with 2,4-dimethoxyaniline in dry dichloromethane (DCM) or tetrahydrofuran (THF), using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
- Optimization : Temperature control (0–5°C for acid chloride formation, room temperature for coupling), solvent polarity adjustments, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improve yields (typically 60–75%) and purity (>95%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzofuran core) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 316.0845 for C₁₉H₁₇ClNO₄) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly if crystalline derivatives are synthesized .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) or antimicrobial targets (e.g., bacterial dihydrofolate reductase) using fluorescence-based or calorimetric methods .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and Stability : Use HPLC to assess stability in PBS (pH 7.4) and DMSO for formulation compatibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while minimizing off-target effects?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 2,4-dihydroxyphenyl for hydrogen-bonding studies) or halogen substitutions (e.g., Br instead of Cl) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinase domains) and identify steric/electronic clashes .
- Selectivity Profiling : Compare IC₅₀ values across related enzymes (e.g., COX-1 vs. COX-2) to assess specificity .
Q. What strategies resolve contradictions in biological activity data across similar benzofuran carboxamides?
- Methodological Answer :
- Meta-Analysis : Compile data from analogs (e.g., 5-nitro or 5-ethyl derivatives) to identify trends in substituent effects .
- Dose-Response Curves : Re-evaluate activity at multiple concentrations (e.g., 0.1–100 µM) to rule out false negatives/positives .
- Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to correlate observed activity with bioavailability .
Q. How can computational chemistry predict metabolic pathways and potential toxicophores?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETlab to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- CYP450 Metabolism Simulations : Perform in silico cytochrome P450 docking (e.g., CYP3A4) to predict oxidation sites .
- Toxicophore Identification : Screen for structural alerts (e.g., Michael acceptors, epoxides) using Derek Nexus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
